Cas no 53541-18-7 (1H-Indazole-3-acetic acid, ethyl ester)

1H-Indazole-3-acetic acid, ethyl ester is a versatile heterocyclic compound primarily used as an intermediate in organic synthesis and pharmaceutical research. Its indazole core structure lends itself to applications in medicinal chemistry, particularly in the development of bioactive molecules. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound is valued for its stability under standard laboratory conditions and its compatibility with a range of synthetic transformations. It serves as a key precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds. High purity grades are available to ensure reproducibility in research and industrial applications.
1H-Indazole-3-acetic acid, ethyl ester structure
53541-18-7 structure
Product Name:1H-Indazole-3-acetic acid, ethyl ester
CAS No:53541-18-7
MF:C11H12N2O2
MW:204.225182533264
MDL:MFCD22581626
CID:357033
PubChem ID:14458636
Update Time:2025-06-11

1H-Indazole-3-acetic acid, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-3-acetic acid, ethyl ester
    • ethyl 2-(2H-indazol-3-yl)acetate
    • DTXSID10560589
    • SCHEMBL1989361
    • 53541-18-7
    • Ethyl2-(1H-indazol-3-yl)acetate
    • Ethyl (2H-indazol-3-yl)acetate
    • IRCHMMWGYHLZAW-UHFFFAOYSA-N
    • Ethyl 2-(1H-indazol-3-yl)acetate
    • MDL: MFCD22581626
    • Inchi: 1S/C11H12N2O2/c1-2-15-11(14)7-10-8-5-3-4-6-9(8)12-13-10/h3-6H,2,7H2,1H3,(H,12,13)
    • InChI Key: IRCHMMWGYHLZAW-UHFFFAOYSA-N
    • SMILES: O(CC)C(CC1=C2C=CC=CC2=NN1)=O

Computed Properties

  • Exact Mass: 204.08996
  • Monoisotopic Mass: 204.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 54.98

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Additional information on 1H-Indazole-3-acetic acid, ethyl ester

1H-Indazole-3-acetic acid, ethyl ester (CAS No. 53541-18-7): A Key Intermediate in Modern Pharmaceutical Research

The compound 1H-Indazole-3-acetic acid, ethyl ester, identified by its CAS number 53541-18-7, represents a significant intermediate in the realm of pharmaceutical chemistry. This molecule, belonging to the indazole scaffold, has garnered considerable attention due to its versatile applications in drug discovery and development. The indazole core is a fused heterocyclic structure comprising a benzene ring and a pyrrole ring, which is known for its presence in numerous bioactive natural products and synthetic drugs.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of indazole derivatives due to their demonstrated biological activities. The acetic acid ethyl ester functionality at the 3-position of the indazole ring enhances its reactivity, making it a valuable precursor for synthesizing more complex molecules. This reactivity has been leveraged in the development of novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.

One of the most compelling aspects of 1H-Indazole-3-acetic acid, ethyl ester is its role as a building block in medicinal chemistry. Researchers have utilized this compound to develop inhibitors of enzymes such as kinases and phosphodiesterases, which are pivotal in cellular signaling pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on tyrosine kinases, which are overexpressed in many cancerous tissues. This has opened up new avenues for the development of targeted cancer therapies.

The synthesis of 1H-Indazole-3-acetic acid, ethyl ester typically involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process often begins with the formation of the indazole core through cyclization reactions, followed by functionalization at the 3-position to introduce the acetic acid ethyl ester group. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity levels.

Recent advancements in computational chemistry have further enhanced the utility of 1H-Indazole-3-acetic acid, ethyl ester. Molecular modeling studies have been conducted to predict the binding modes of this compound with target proteins, providing insights into its mechanism of action. These studies have not only accelerated the drug discovery process but also enabled the design of more potent and selective inhibitors.

The pharmacological properties of derivatives of 1H-Indazole-3-acetic acid, ethyl ester have been extensively studied in preclinical models. For example, research has demonstrated that certain indazole-based compounds exhibit anti-inflammatory and analgesic effects. These findings have prompted investigations into their potential use in treating chronic inflammatory diseases and pain syndromes. Additionally, some derivatives have shown promise in combating antibiotic-resistant bacterial strains by targeting essential bacterial enzymes.

The versatility of 1H-Indazole-3-acetic acid, ethyl ester extends beyond its applications in small-molecule drug discovery. It has also been utilized as a key intermediate in the synthesis of peptide mimetics and other biologically active peptides. These peptide-based drugs are gaining traction due to their high specificity and reduced immunogenicity compared to traditional small-molecule drugs.

In conclusion, 1H-Indazole-3-acetic acid, ethyl ester (CAS No. 53541-18-7) stands as a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new biological activities and synthetic applications of indazole derivatives, compounds like this will undoubtedly play a pivotal role in shaping the future of drug discovery and development.

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